molecular formula C17H9NO3 B100140 3-Nitrobenzanthrone CAS No. 17117-34-9

3-Nitrobenzanthrone

Cat. No.: B100140
CAS No.: 17117-34-9
M. Wt: 275.26 g/mol
InChI Key: QAJOWHGESRCVLY-UHFFFAOYSA-N
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Description

3-Nitrobenzanthrone (3-nitro-7H-benz[de]anthracen-7-one) is a chemical compound known for its potent carcinogenic properties. It is primarily emitted in diesel exhaust and has been identified as a significant environmental pollutant. This compound is notable for producing the highest score ever reported in the Ames test, a standard measure of the cancer-causing potential of toxic chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzanthrone can be synthesized via the direct nitration of benzanthrone. The process involves reacting benzanthrone with nitric acid in acetic anhydride under ice-cold conditions. The reaction typically yields three isomers: 1-nitrobenzanthrone, 2-nitrobenzanthrone, and this compound. The major product, 2-nitrobenzanthrone, is confirmed using gas chromatography-mass spectrometry (GC-MS) by comparing it with a standard sample .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves dissolving benzanthrone in nitrobenzene and treating the solution with concentrated nitric acid at a mole ratio of 8.9:1 (nitric acid to benzanthrone). The reaction is carried out at 40°C for 30 minutes, forming a crude product precipitate. This precipitate is then purified by recrystallization using glacial acetic acid and dichloromethane, yielding this compound with a high yield of 83.5% .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzanthrone undergoes various chemical reactions, including nitration, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitrobenzanthrone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which 3-nitrobenzanthrone exerts its effects involves the formation of DNA adducts and the activation of reactive oxygen species. Chronic exposure to this compound leads to the malignant transformation of human lung epithelial cells by altering the expression of tumor-promoting genes such as epiregulin, SOX9, E-cadherin, TWIST, and interleukin-6. These alterations result in clonogenic cell survival, anchorage-independent cell growth, migration, and in vitro angiogenesis. The epiregulin-signaling pathway plays a pivotal role in mediating these effects .

Properties

IUPAC Name

3-nitrobenzo[b]phenalen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO3/c19-17-12-5-2-1-4-10(12)11-8-9-15(18(20)21)13-6-3-7-14(17)16(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJOWHGESRCVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881271
Record name 3-Nitrobenzanthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-34-9
Record name 3-Nitrobenzanthrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17117-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrobenzanthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017117349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzanthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITROBENZANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4OJW7BC7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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